molecular formula C20H21F3N2 B11505970 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl-

1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl-

Katalognummer: B11505970
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: ZLVIPKYPRWKXLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The compound is notable for its unique substituents: an adamantyl group at position 4, a phenyl group at position 5, and a trifluoromethyl group at position 3. These substituents confer distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α, β-unsaturated ketones, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often include the use of microwave irradiation or conventional heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under controlled conditions to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- is unique due to its combination of an adamantyl group, a phenyl group, and a trifluoromethyl group. This combination imparts distinct chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C20H21F3N2

Molekulargewicht

346.4 g/mol

IUPAC-Name

4-(1-adamantyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C20H21F3N2/c21-20(22,23)18-16(17(24-25-18)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2,(H,24,25)

InChI-Schlüssel

ZLVIPKYPRWKXLY-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(NN=C4C5=CC=CC=C5)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.